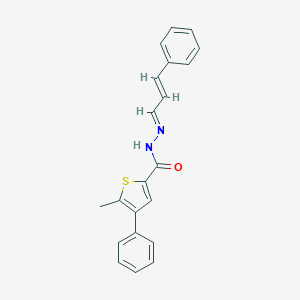

![molecular formula C21H18N2O12 B371316 Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate CAS No. 113489-34-2](/img/structure/B371316.png)

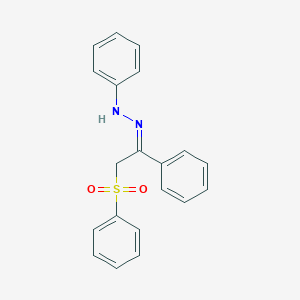

Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate is a chemical compound with the molecular formula C21H18N2O12 . It is also known by its CAS number 113489-34-2 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 490.37 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Liquid Crystal Technology

Research by Henderson and Imrie (2011) explores the transitional properties of methylene-linked liquid crystal dimers, which exhibit unique mesophases including a twist-bend nematic phase due to their bent geometry. This study is relevant because the structural motifs in the compounds studied share similarities with "Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate," potentially offering insights into its applications in advanced display technologies or materials science (Henderson & Imrie, 2011).

Organic Synthesis

In the realm of organic synthesis, Gu et al. (2009) developed a practical and environmentally benign method for synthesizing 5,5′-Methylene-bis(benzotriazole), a compound used as an intermediate in the preparation of metal passivators and light-sensitive materials. This research highlights the synthetic routes and applications of bis-substituted compounds, which could be analogous to the synthesis and utility of "this compound" in similar fields (Gu et al., 2009).

Molecular Interactions with DNA

The study of synthetic DNA minor groove-binding drugs by Reddy, Sondhi, and Lown (1999) discusses how certain bis-benzimidazole derivatives, similar in concept to "this compound," interact with DNA. These compounds exhibit significant biological activities, such as antiviral effects against HIV and anticancer properties, by binding to the DNA minor groove. Understanding these interactions can provide valuable insights into the potential biomedical applications of "this compound" (Reddy et al., 1999).

Mechanism of Action

Mode of Action

The mode of action of Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate is not fully understood at this time. It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes. More research is needed to elucidate the exact nature of these interactions and the resulting changes .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It is possible that the compound may influence multiple pathways, leading to downstream effects on cellular function

Pharmacokinetics

The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in future research .

Result of Action

Some studies suggest that the compound may have selective activity against cancer cells , but more research is needed to confirm these findings and understand the underlying mechanisms.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or compounds, temperature, and light conditions

Properties

IUPAC Name |

bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O12/c24-20(30-8-12-4-16-18(34-10-32-16)6-14(12)22(26)27)2-1-3-21(25)31-9-13-5-17-19(35-11-33-17)7-15(13)23(28)29/h4-7H,1-3,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPVFLILTLCSQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)COC(=O)CCCC(=O)OCC3=CC4=C(C=C3[N+](=O)[O-])OCO4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

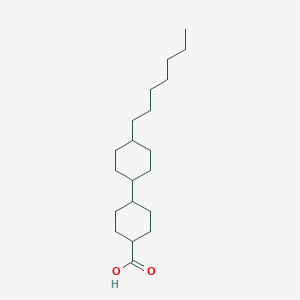

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)

![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)

![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)

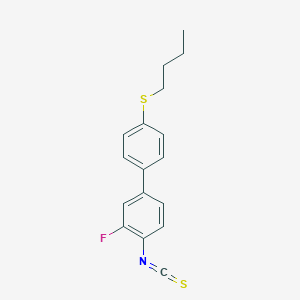

![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)

![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)

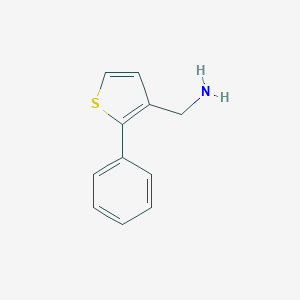

![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)

![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)